Progesterone-11-Alpha-Ol-Hemisuccinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H34O6 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H34O6/c1-14(26)18-6-7-19-17-5-4-15-12-16(27)10-11-24(15,2)23(17)20(13-25(18,19)3)31-22(30)9-8-21(28)29/h12,17-20,23H,4-11,13H2,1-3H3,(H,28,29)/t17-,18+,19-,20+,23+,24-,25+/m0/s1 |
InChI Key |
JBBNFGYRYNBDIH-DBGGZKJISA-N |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |
Synonyms |
11 alpha-hemisuccinyl-progesterone 11 alpha-hydroxy-4-pregnene-3,20-dione-11-hemisuccinate 11alpha-hydroxyprogesterone hemisuccinate progesterone 11-hemisuccinate progesterone 11-hemisuccinate, (11alpha)-isome |
Origin of Product |
United States |
Chemical Synthesis and Advanced Derivatization Methodologies
The synthesis of Progesterone-11-Alpha-Ol-Hemisuccinate is a well-established process that begins with a hydroxylated progesterone (B1679170) precursor. The efficiency and purity of the final product are highly dependent on the chosen synthetic route and optimization of reaction conditions.
Precursor Chemistry: Synthesis from 11α-Hydroxyprogesterone
The primary precursor for the synthesis of this compound is 11α-Hydroxyprogesterone. This starting material possesses a hydroxyl group at the C11-alpha position of the steroid nucleus, which serves as the reactive site for esterification. The synthesis involves the reaction of 11α-Hydroxyprogesterone with succinic anhydride (B1165640). In this reaction, the 11α-hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride molecule. This leads to the opening of the anhydride ring and the formation of a hemisuccinate ester. The other carboxylic acid group of the succinic acid moiety remains free, providing a crucial handle for subsequent conjugation to other molecules.
The reaction is typically carried out in an anhydrous organic solvent to prevent hydrolysis of the succinic anhydride and to ensure the desired esterification reaction proceeds efficiently. The choice of solvent and reaction conditions is critical to maximize the yield and purity of the final product.
Reaction Optimization and Process Chemistry for Enhanced Yields (e.g., 4-Dimethylaminopyridine-Mediated Reactions)
To enhance the efficiency of the esterification reaction between 11α-Hydroxyprogesterone and succinic anhydride, various catalytic methods have been employed. One of the most effective and widely used methods involves the use of 4-Dimethylaminopyridine (DMAP) as a catalyst. nih.gov DMAP is a highly efficient acylation catalyst that significantly accelerates the rate of ester formation.
The mechanism of DMAP catalysis in this context involves the initial reaction of DMAP with succinic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the sterically hindered 11α-hydroxyl group of the progesterone derivative than the anhydride itself. Following the nucleophilic attack, the ester bond is formed, and the DMAP catalyst is regenerated, allowing it to participate in further catalytic cycles. This process, often referred to as the Steglich esterification, is known for its mild reaction conditions and high yields.
An improvement in the synthesis of 11α-hemisuccinylprogesterone from 11α-hydroxyprogesterone has been reported using DMAP in refluxing dioxane, which is a highly nucleophilic polar solvent. nih.gov
| Parameter | Condition | Yield | Reference |
| Precursor | 11α-Hydroxyprogesterone | - | nih.gov |
| Reagent | Succinic Anhydride | - | - |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Improved | nih.gov |
| Solvent | Refluxing Dioxane | - | nih.gov |
Chemical Characterization of Synthetic Intermediates and Final Product Purity
The unambiguous identification and purity assessment of synthetic intermediates and the final this compound product are crucial for its intended applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Structural elucidation of the hapten is typically achieved through a suite of spectroscopic methods. maayanlab.cloudInfrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the carbonyl groups of the steroid ketone and the newly formed ester, as well as the carboxylic acid group of the hemisuccinate moiety. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure, allowing for the precise assignment of protons and carbons and confirming the regiochemistry of the esterification at the 11α-position. Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further corroborating the proposed structure. maayanlab.cloud
The purity of the synthesized compound is often assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) . maayanlab.cloud These methods separate the desired product from any unreacted starting materials, by-products, or other impurities, allowing for a quantitative or semi-quantitative determination of its purity.
| Technique | Observed Features | Reference |
| UV/VIS Spectroscopy | Used for structural elucidation. | maayanlab.cloud |
| IR Spectroscopy | Confirms the presence of carbonyl and carboxyl functional groups. | maayanlab.cloud |
| ¹H NMR Spectroscopy | Provides detailed structural information and proton assignments. | maayanlab.cloud |
| Mass Spectrometry (E.I.) | Determines molecular weight and fragmentation pattern. | maayanlab.cloud |
| HPLC | Assesses sample purity. | maayanlab.cloud |
| TLC | Used for monitoring reaction progress and assessing purity. | maayanlab.cloud |
Strategic Conjugation Chemistry for Research Probes
The primary utility of this compound in research lies in its ability to be covalently linked to larger molecules, particularly proteins, to create probes for various applications, most notably for the generation of antibodies.
Design Principles of the Hemisuccinate Bridge for Macromolecular Linkage
The hemisuccinate bridge is a strategically chosen linker that serves several important functions in the design of research probes. As a dicarboxylic acid monoester, it introduces a terminal carboxylic acid group at the 11α-position of the progesterone molecule. nih.gov This carboxyl group provides a reactive handle for covalent attachment to amine groups present on the surface of macromolecules, such as proteins.
The length and chemical nature of the linker are critical. The four-carbon chain of the succinate (B1194679) moiety acts as a spacer, separating the steroidal hapten from the carrier protein. This spatial separation is crucial to ensure that the progesterone molecule is presented in a way that is accessible to the immune system, thereby promoting the generation of antibodies that are specific to the steroid. If the hapten is attached too closely to the carrier protein, it may be sterically hindered, leading to a poor immune response or the generation of antibodies with low affinity and specificity.
Bioconjugation to Immunogenic Carrier Proteins
To elicit a robust immune response against a small molecule like progesterone (which is a hapten and not immunogenic on its own), it must be conjugated to a large, immunogenic carrier protein. Commonly used carrier proteins include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).
The conjugation of this compound to these carrier proteins is typically achieved through the formation of an amide bond between the carboxylic acid of the hemisuccinate linker and the primary amine groups (from lysine (B10760008) residues) on the surface of the protein. A common and effective method for this conjugation is the activated ester method. nih.gov In this approach, the carboxylic acid group of the hapten is first activated, for example, by forming an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with the amine groups on the carrier protein to form a stable amide linkage. Another common method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with NHS to facilitate the amide bond formation.
The resulting progesterone-protein conjugate can then be used to immunize animals to produce polyclonal or monoclonal antibodies specific for progesterone. These antibodies are invaluable tools for the development of immunoassays for the quantification of progesterone in biological samples. The activated ester method has been used to prepare progesterone-BSA conjugates with up to 47 steroid molecules linked to a single BSA molecule. nih.gov
| Carrier Protein | Conjugation Chemistry | Key Features | Reference |
| Bovine Serum Albumin (BSA) | Activated ester method, Carbodiimide chemistry (EDC/NHS) | Commonly used, elicits a good immune response. Steroid to BSA ratio can be controlled. | nih.govresearchgate.net |
| Keyhole Limpet Hemocyanin (KLH) | Carbodiimide chemistry (EDC/NHS) | Highly immunogenic, often used to produce high-titer antibodies. | researchgate.net |
Bovine Serum Albumin (BSA) Conjugates for Immunogen Preparation
The conjugation of this compound to Bovine Serum Albumin (BSA) is a widely employed strategy for the production of immunogens. These conjugates are designed to elicit an immune response in host animals, leading to the generation of specific antibodies against progesterone. The activated ester method is a common approach for this conjugation. nih.gov In one documented method, this conjugation was successfully carried out in reversed micellar solutions, which has been shown to be an effective medium for linking hydrophobic steroids like progesterone to proteins. nih.gov This technique has been reported to yield conjugates with a high steroid-to-protein ratio, with as many as 47 steroid molecules linked to a single BSA molecule. nih.gov The number of progesterone molecules incorporated can be influenced by adjusting the water-to-surfactant ratio in the micellar solution. nih.gov These Progesterone-BSA conjugates are commercially available and are utilized as antigens in various immunoassays, including ELISA. cusabio.commybiosource.com
Human Serum Albumin (HSA) Conjugates
Similar to BSA, Human Serum Albumin (HSA) is also used as a carrier protein for this compound. HSA is the most abundant protein in human blood plasma and possesses several binding sites for various ligands. itmedicalteam.pl The interaction between progesterone and HSA has been studied using spectroscopic techniques, which revealed that the binding involves the formation of hydrogen bonds between the steroid and the protein. researchgate.netalquds.edu This interaction can lead to a quenching of the intrinsic fluorescence of HSA. researchgate.netalquds.edu The binding constant for this interaction has been estimated to be 6.56 × 10² M⁻¹ at 293 K. researchgate.netalquds.edu The ability of HSA to bind to progesterone makes Progesterone-HSA conjugates valuable in research, particularly in studies investigating the transport and bioavailability of the hormone in the human body. researchgate.netalquds.edu
Gamma Globulin Conjugates
Gamma globulins, a class of proteins found in the blood, are also utilized for conjugation with this compound. These conjugates are particularly relevant in the context of immunoassay development, where they can serve as antigens. The interaction of this compound with immunoglobulin heavy constant gamma 2 has been documented. drugbank.commaayanlab.cloud This interaction forms the basis for the use of these conjugates in various immunochemical techniques.
Preparation of Labeled Derivatives for Assay Development
The development of sensitive and specific assays for progesterone relies on the availability of high-quality labeled derivatives. This compound serves as an ideal precursor for the synthesis of these tracers.
Radiolabeling with Isotopes (e.g., Iodine-125) for Tracer Synthesis
Radioimmunoassays (RIAs) for progesterone often utilize tracers labeled with gamma-emitting isotopes like Iodine-125 (¹²⁵I). A common method involves a two-step process where Progesterone-11-alpha-hemisuccinate is first activated and then conjugated with histamine (B1213489) that has been previously labeled with ¹²⁵I. nih.gov The resulting radiolabeled tracer can be purified using techniques such as gel filtration. nih.gov A purified tracer with a high radiochemical purity, reported to be around 95%, is crucial for the performance of the RIA. nih.gov Such tracers have demonstrated good stability when stored at appropriate temperatures (10°C and -6°C) for several weeks. nih.gov
Fluorescent Tagging for Fluoroimmunoassays and Receptor Studies
Fluoroimmunoassays (FIAs) offer a non-radioactive alternative to RIAs. This compound can be tagged with fluorescent molecules to create tracers for these assays. nih.gov For instance, fluorescent derivatives have been synthesized by linking the steroid to fluorescent molecules via bifunctional arms. nih.gov One such approach involves reacting the hemisuccinate with cysteamine, followed by reaction with a fluorophore like N-(3-fluoranthenyl) maleimide. nih.gov Another method utilizes tyramine, which is then reacted with 1-nitroso-2-naphthol (B91326) to introduce the fluorescent tag. nih.gov In a different FIA for progesterone, an antiserum to progesterone-11-hemisuccinate was used with a labeled antigen prepared by linking fluoresceinamine to progesterone-3-carboxymethyloxime. nih.gov
Enzyme Conjugation (e.g., Horseradish Peroxidase, Alkaline Phosphatase) for Enzyme Immunoassays
Enzyme immunoassays (EIAs), including the widely used Enzyme-Linked Immunosorbent Assay (ELISA), employ enzyme-conjugated derivatives of progesterone. Horseradish peroxidase (HRP) and alkaline phosphatase (AP) are the two most common enzymes used for this purpose due to their high catalytic activity and the availability of a wide range of substrates. squarespace.comthermofisher.com A simple and sensitive microtiter plate EIA for progesterone in milk has been developed using an antiserum raised against 11-alpha-hydroxyprogesterone 11-hemisuccinate and a heterologous label. nih.gov This label was prepared by conjugating 11-alpha-hydroxyprogesterone 11-glucuronide with alkaline phosphatase. nih.gov The sensitivity and precision of this EIA were found to be comparable to radioimmunoassay. nih.gov Both HRP and AP conjugates are suitable for various immunotechniques that utilize colorimetric or chemiluminescent detection methods. jacksonimmuno.com
Advanced Immunoanalytical Applications and Assay Development
Rigorous Characterization of Immunoassay Performance Parameters
A critical aspect of immunoassay development is the rigorous evaluation of its performance, particularly its ability to specifically measure the target analyte without interference from other structurally similar compounds.
The analytical specificity of an immunoassay refers to its ability to exclusively measure the intended analyte. Cross-reactivity is a measure of interference caused by other structurally related compounds. Antibodies raised against Progesterone-11-Alpha-Ol-Hemisuccinate have been shown to be highly specific. jircas.go.jpresearchgate.net
Studies using monoclonal antibodies demonstrated no significant cross-reaction with a panel of other steroid hormones, including pregnenolone, testosterone, estrone, estradiol-17β, aldosterone, hydrocortisone (cortisol), cortisone (B1669442), and corticosterone. jircas.go.jp This high degree of specificity is essential for accurate quantification of progesterone (B1679170) in complex biological samples.
| Steroid Compound | % Cross-Reactivity |
| Progesterone | 100 |
| 11α-Dehydrocortisone | 2.179 |
| Pregnenolone | 0.116 |
| Corticosterone | 0.009 |
| Cortisone | 0.008 |
| Hydrocortisone (Cortisol) | 0.007 |
| Aldosterone | <0.001 |
| Estradiol-17β | <0.001 |
| Estrone | <0.001 |
| Testosterone | <0.001 |
| Data derived from studies on monoclonal antibodies raised against progesterone 11α-hydroxy-hemisuccinate. jircas.go.jp |
Despite this high specificity, a clinically significant cross-reactivity has been identified with the veterinary anesthetic agent alfaxalone. ivis.orgnih.gov The molecular structure of alfaxalone is very similar to that of progesterone, which can cause it to be recognized by the anti-progesterone antibodies used in these immunoassays. ivis.orgnih.gov This interference can lead to a false elevation in measured progesterone concentrations in animals that have been treated with alfaxalone, potentially confounding diagnostic interpretations for up to six hours after administration. researchgate.netivis.orgnih.gov In one specific enzyme immunoassay that uses a monoclonal antibody produced against 11-hydroxyprogesterone-hemisuccinate:BSA, the cross-reactivity of alfaxalone was determined to be 4.4%. nih.govdpz.eu
Limit of Detection and Analytical Sensitivity Determination
The analytical sensitivity of an immunoassay, defined by its limit of detection (LoD), is a critical parameter that dictates its utility for measuring low concentrations of an analyte. For progesterone immunoassays, achieving a low LoD is essential for various clinical and research applications. The sensitivity of these assays is fundamentally dependent on the affinity of the antibody used. Antibodies generated against this compound have enabled the development of highly sensitive assays.
Various immunoassay formats have reported different levels of sensitivity. For instance, a direct competitive enzyme-linked immunosorbent assay (ELISA) has demonstrated a sensitivity of 0.12 ng/mL bohrium.com. Other commercially available ELISA kits report minimum detection limits ranging from 47.9 pg/mL to 52.9 pg/mL thermofisher.comantibodies-online.com. One competitive ELISA has a stated sensitivity of less than 0.188 ng/mL antibodies.com. The choice of assay platform and the specific characteristics of the monoclonal antibody employed contribute to these variations in analytical sensitivity.
Table 1: Reported Limits of Detection for Progesterone Immunoassays
| Immunoassay Type | Limit of Detection (LoD) |
|---|---|
| Direct Competitive ELISA | 0.12 ng/mL bohrium.com |
| Competitive ELISA | < 0.188 ng/mL antibodies.com |
| Competitive ELISA | 47.9 pg/mL thermofisher.com |
| Competitive ELISA | 52.9 pg/mL antibodies-online.com |
Precision, Accuracy, and Reproducibility Validation (e.g., Parallelism, Recovery)
The validation of an immunoassay is a comprehensive process that establishes its performance characteristics, ensuring the reliability and consistency of the results. Key parameters in this validation include precision, accuracy, and reproducibility.
Precision is the measure of the agreement between replicate measurements of the same sample. It is typically expressed as the coefficient of variation (CV) and is assessed at two levels: intra-assay precision (within a single assay run) and inter-assay precision (between different assay runs). For progesterone immunoassays, acceptable intra-assay CVs are generally expected to be below 10%, while inter-assay CVs should ideally be less than 15% antibodies-online.com. Studies have reported intra-assay CVs for progesterone ELISAs as low as 3.9% and inter-assay CVs of 5.7% thermofisher.com.
Accuracy refers to the closeness of a measured value to the true value. It is often evaluated through recovery and parallelism studies. Recovery studies involve adding a known amount of progesterone to a sample and measuring the percentage of the added amount that is detected by the assay. A satisfactory recovery rate, typically between 80% and 120%, indicates that the assay is not significantly affected by matrix effects. One study demonstrated recovery rates of 93.8% to 120.7% for a developed progesterone ELISA bohrium.com.
Parallelism assesses whether the serially diluted samples behave in the same way as the standard curve. Non-parallelism can indicate the presence of interfering substances in the sample matrix. The lack of parallelism, particularly at low concentrations, can affect the accuracy of the measurements nih.gov.
Reproducibility is the ability of an assay to provide consistent results over time and in different laboratories. This is crucial for the standardization and comparison of results. The correlation of progesterone immunoassays with a reference method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is often used to establish accuracy and reproducibility nih.govnih.gov.
Table 2: Validation Parameters for Progesterone Immunoassays
| Validation Parameter | Typical Acceptance Criteria | Reported Values |
|---|---|---|
| Intra-assay Precision (CV) | < 10% | 3.9% thermofisher.com |
| Inter-assay Precision (CV) | < 15% | 5.7% thermofisher.com |
| Accuracy (Recovery) | 80% - 120% | 93.8% - 120.7% bohrium.com |
Generation and Characterization of Anti-Progesterone Antibodies
The production of high-quality anti-progesterone antibodies is the cornerstone of developing reliable immunoassays. This compound has proven to be a highly effective immunogen for this purpose.
Immunization Strategies with this compound Protein Conjugates
To elicit an immune response against the small steroid molecule progesterone (a hapten), it must be conjugated to a larger carrier protein. This compound is commonly conjugated to bovine serum albumin (BSA) for this purpose nih.govresearchgate.net. The resulting conjugate is then used to immunize animals, typically Balb/c mice, to generate an antibody response.
The immunization protocol plays a critical role in the quality and quantity of the antibodies produced. Different strategies can be employed, varying in the dose of the immunogen, the use of adjuvants, and the immunization schedule. Long-term immunization protocols, often involving multiple booster injections, have been shown to be effective in producing high-affinity antibodies. For instance, a protocol involving five booster injections has been reported to yield antibodies with the best binding characteristics nih.gov. Such a strategy can lead to a high antiserum titer, with one study reporting a titer of 1/250,000 in a donor mouse researchgate.net.
Table 3: Example of an Immunization Strategy for Anti-Progesterone Antibody Production
| Parameter | Description |
|---|---|
| Immunogen | This compound-BSA conjugate |
| Animal Model | Balb/c mice |
| Immunization Schedule | Long-term protocol with 5 booster injections nih.gov |
| Resulting Antiserum Titer | 1/250,000 researchgate.net |
Hybridoma Technology for Monoclonal Antibody Production and Selection
Hybridoma technology is a well-established method for producing monoclonal antibodies, which are highly specific and can be produced in unlimited quantities. The process begins with the fusion of antibody-producing spleen cells from an immunized mouse with immortal myeloma cells. This fusion creates hybridoma cells that have the antibody-producing capability of the spleen cells and the longevity of the myeloma cells.
The selection of the desired hybridomas is a critical step. The fused cells are cultured in a selective medium, such as HAT (hypoxanthine-aminopterin-thymidine) medium, which allows only the hybridoma cells to survive. The supernatants from the surviving hybridoma cultures are then screened for the presence of the desired anti-progesterone antibodies. This screening is typically performed using an enzyme-linked immunosorbent assay (ELISA) researchgate.net. Clones that produce high-affinity and specific antibodies are then selected, subcloned to ensure monoclonality, and expanded for large-scale antibody production.
Biophysical Characterization of Antibody Binding (e.g., Affinity Constants, Dissociation Constants via Equilibrium Dialysis)
The biophysical characterization of antibody-antigen binding is essential for understanding the performance of an immunoassay. The affinity of an antibody for its antigen is a key parameter that determines the sensitivity and specificity of the assay. Affinity is typically described by the association constant (Ka) or the dissociation constant (Kd).
A range of affinities has been reported for monoclonal antibodies raised against progesterone, with Ka values spanning from 8 x 10(7) to 3 x 10(10) M-1 nih.gov. Equilibrium dialysis is a classic and reliable method for determining the affinity constants of antibodies. This technique allows for the direct measurement of the binding of a ligand (progesterone) to an antibody at equilibrium. Studies utilizing equilibrium dialysis have determined the dissociation constants (Kd) for anti-progesterone monoclonal antibodies to be in the nanomolar range, with reported values of 2.1 x 10(-8) M and 1.2 x 10(-9) M researchgate.net.
Table 4: Reported Affinity and Dissociation Constants for Anti-Progesterone Monoclonal Antibodies
| Parameter | Method | Reported Values |
|---|---|---|
| Association Constant (Ka) | Not specified | 8 x 10(7) - 3 x 10(10) M-1 nih.gov |
| Dissociation Constant (Kd) | Equilibrium Dialysis | 2.1 x 10(-8) M researchgate.net |
| Dissociation Constant (Kd) | Equilibrium Dialysis | 1.2 x 10(-9) M researchgate.net |
Structural Analysis of Antibody-Hapten Complexes (e.g., X-ray Crystallography of Fab'-Steroid Interactions)
Understanding the three-dimensional structure of the antibody-hapten complex provides invaluable insights into the molecular basis of antibody specificity and affinity. X-ray crystallography is a powerful technique used to determine the atomic-level structure of these complexes.
Studies have been conducted on the Fab' (fragment, antigen-binding) fragments of anti-progesterone monoclonal antibodies. The crystallization of these Fab' fragments, both alone and in complex with progesterone and related steroids, has allowed for the detailed analysis of the antibody's binding pocket nih.gov. The way progesterone is coupled to the carrier protein during immunization has a significant impact on the specificity of the resulting antibodies, as it influences how the steroid is presented to the immune system and consequently, the shape and chemical properties of the antibody's binding site nih.gov.
The analysis of the crystal structures reveals the specific amino acid residues within the antibody's complementarity-determining regions (CDRs) that interact with the progesterone molecule. These interactions, which include hydrogen bonds and van der Waals forces, determine the orientation of the steroid within the binding pocket and are responsible for the high affinity and specificity of the antibody nih.gov. Modeling of the combining site of one anti-progesterone antibody has been performed based on the X-ray crystallographic structure of another, providing further understanding of these critical interactions nih.gov.
Non-Clinical Applications of Immunoassays in Animal Science Research
Immunoassays developed using progesterone derivatives, such as Progesterone-11α-ol-hemisuccinate, have become indispensable tools in non-clinical animal science research. This specific hapten is crucial for producing antibodies with high specificity for progesterone, enabling the development of sensitive and reliable assays. These assays are widely applied to study and manage reproductive functions in various animal species, providing valuable insights for researchers and veterinarians.
Monitoring Reproductive Cycles and Ovarian Function in Livestock (e.g., Dairy Cattle, Sows)
The monitoring of progesterone concentrations is a cornerstone of reproductive management in livestock. Immunoassays, often utilizing antibodies raised against 11α-hydroxyprogesterone 11-hemisuccinate, allow for the precise tracking of ovarian function and the stages of the estrous cycle. nih.govresearchgate.net In dairy cattle, progesterone levels in milk or plasma are reliable indicators of the presence and activity of a corpus luteum (CL), a transient endocrine structure essential for establishing and maintaining pregnancy. nih.govscispace.com
Low progesterone concentrations are indicative of the follicular phase or estrus, signaling the optimal time for insemination. Conversely, elevated progesterone levels signify the luteal phase, when the CL is active. nih.gov A rapid enzyme-amplified immunoassay (AELIA) for milk progesterone has been shown to provide results within 35 minutes, making it possible to predict the onset of behavioral estrus by observing decreasing progesterone values. nih.gov This allows for timely breeding decisions and improved reproductive efficiency. Furthermore, these assays are used to diagnose ovarian disorders, such as follicular and luteal cysts, based on progesterone profiles. For instance, cows with follicular cysts typically have skim milk progesterone concentrations below 1.0 ng/mL, while those with luteal cysts or a cystic corpus luteum have levels of 1.0 ng/mL or higher. nih.gov
| Phase of Estrous Cycle | Typical Progesterone Concentration in Cattle | Significance |
| Estrus (Heat) | < 1 ng/mL in serum/milk | Indicates the absence of a functional corpus luteum; optimal time for insemination. nih.gov |
| Diestrus (Luteal Phase) | > 1 ng/mL in serum/milk | Indicates a functional corpus luteum is present and secreting progesterone. nih.gov |
| Anestrus | Low (< 1 ng/mL) | Indicates ovarian inactivity. oatext.com |
This table provides representative values for dairy cattle; specific concentrations can vary by breed, individual animal, and assay method.
Diagnostic Tool Development for Pregnancy Status in Research Animals
Immunoassays for progesterone are a highly accurate and early method for pregnancy diagnosis in various research and livestock animals. The principle behind this diagnostic application is that progesterone concentrations remain elevated after conception due to the persistent activity of the corpus luteum, which is essential for maintaining the pregnancy. nih.govresearchgate.net If an animal is not pregnant, the CL regresses, leading to a sharp decline in progesterone levels. oatext.com
| Species | Sample Type | Day of Measurement (Post-Mating/AI) | Progesterone Level Indicating Pregnancy | Diagnostic Accuracy |
| Dairy Cattle | Milk | Day 24 | Elevated levels (specifics vary by assay) | 93.6% (58/62) correct positive diagnosis nih.gov |
| Sheep (Ewes) | Serum | Day 19 | ≥ 2.5 ng/mL | 91.4% overall accuracy nih.gov |
| Goats | Serum | Day 21 | 1.5 - 2.5 ng/mL | 79.2% overall accuracy nih.gov |
This table summarizes findings from specific studies and demonstrates the application of progesterone immunoassays for pregnancy diagnosis.
Evaluation of Steroid Levels in Diverse Biological Matrices (e.g., Milk, Serum, Saliva)
A significant advantage of immunoassays based on haptens like Progesterone-11α-ol-hemisuccinate is their adaptability for measuring progesterone in various biological fluids. This versatility allows for less invasive and more frequent sampling, which is particularly beneficial in animal research. The most common matrices include serum, plasma, milk, and saliva. nih.govnih.govsalimetrics.com
Serum and Plasma: These are considered the standard matrices for reflecting circulating, systemic hormone levels. nih.gov However, sample collection is invasive. Research has validated the use of human progesterone ELISA kits for cattle serum, showing that non-pregnant cows had progesterone concentrations below 1 ng/mL, while all pregnant cows had levels ranging from 5.2 to 38 ng/mL. nih.gov
Milk: In lactating animals like dairy cattle, milk is an excellent and non-invasive matrix for monitoring reproductive hormones. nih.govoatext.com Progesterone in milk reflects the levels in blood, and its analysis is widely used for reproductive management. nih.gov A study comparing milk progesterone EIA with radioimmunoassay (RIA) found a high correlation (r = 0.890 and r = 0.833), confirming its reliability. nih.gov
Saliva: Saliva offers a non-invasive, stress-free method for sample collection. salimetrics.com Salivary progesterone represents the unbound, biologically active fraction of the hormone in the blood. salimetrics.com High correlations have been found between serum and salivary progesterone concentrations. uchicago.edu Although immunoassays for salivary progesterone are available, they may show cross-reactivity with other steroids, and techniques like mass spectrometry can yield different absolute values. nih.gov
| Biological Matrix | Average Progesterone Concentration (Dairy Cattle - Luteal Phase/Pregnant) | Advantages | Considerations |
| Serum/Plasma | ~19.3 ng/mL (Pregnant) nih.gov | Reflects systemic circulation; well-established methods. nih.gov | Invasive collection. |
| Milk | 15.5 ng/mL (Pregnant) nih.govresearchgate.net | Non-invasive; easy to collect during routine milking. nih.gov | Only applicable to lactating animals; fat content can influence results in some assays. researchgate.net |
| Saliva | Varies; correlates with serum levels. uchicago.edu | Non-invasive; stress-free collection. salimetrics.com | Lower concentration than serum; potential for assay cross-reactivity. nih.gov |
Concentrations are approximate and can vary significantly based on the individual animal, stage of pregnancy/cycle, and analytical method used.
Molecular, Cellular, and Pre Clinical Research Investigations
Elucidation of Progestogenic Activity and Receptor Interactions
Research into Progesterone-11-Alpha-Ol-Hemisuccinate suggests limited classical progestogenic activity. Its parent compound, 11α-hydroxyprogesterone, is reported to be devoid of progestogenic, estrogenic, and androgenic effects wikipedia.org. The addition of the 11-alpha-ol-hemisuccinate group is primarily for purposes such as linking the steroid to carrier proteins for immunoassays, rather than enhancing progestogenic function ebi.ac.ukbiosynth.com.
Ligand-Binding Affinity and Competition Studies with Progesterone (B1679170) Receptors (PR-A, PR-B)
Direct, high-affinity binding of this compound to the classical nuclear progesterone receptors, PR-A and PR-B, has not been substantially documented. The lack of progestogenic activity in its precursor, 11α-hydroxyprogesterone, implies that the derivative is also unlikely to be a potent agonist for these receptors wikipedia.org. The progesterone receptor (PR) exists in two main forms, PR-A and PR-B, which are transcribed from the same gene but have different translational start sites thermofisher.com. PR-B is considered the transcriptionally active form, crucial for maintaining the endometrium and pregnancy thermofisher.com.
However, photoaffinity labeling studies using a radiolabeled analogue, progesterone-11 alpha-hemisuccinate-(2-[125I]iodohistamine), have successfully identified specific steroid binding proteins in mouse brain membranes nih.gov. In these studies, preincubation with progesterone effectively inhibited the photolabeling of a specific protein band (band 1), indicating that the hemisuccinate derivative competes with progesterone for this binding site nih.gov. This suggests that while it may not interact strongly with classical PRs, the compound is capable of binding to certain progesterone-binding sites.
| Competing Steroid | Effect on Photolabeling of Band 1 (64 kDa) | Reference |
|---|---|---|
| Progesterone (PG) | Pronounced, dose-dependent inhibition | nih.gov |
| 3α,5α-Pregnanolone | Pronounced inhibition | nih.gov |
| Testosterone (Tes) | Less effective inhibition | nih.gov |
| Estradiol (Est) | Less effective inhibition | nih.gov |
| Corticosterone (Cor) | Less effective inhibition | nih.gov |
| Pregnenolone sulfate (B86663) (PS) | Ineffective | nih.gov |
| Cholesterol (Cho) | Ineffective | nih.gov |
Investigations into Progesterone-Mediated Gene Expression and Cellular Responses in vitro
Given its presumed low affinity for classical progesterone receptors, this compound is not expected to be a primary driver of progesterone-mediated gene expression. Progesterone signaling is known to be critical for regulating a complex network of genes essential for reproductive processes nih.gov. For instance, progesterone can induce the expression of Human Leukocyte Antigen-G (HLA-G) in choriocarcinoma cells, which is thought to play a role in maternal immune tolerance of the fetus researchgate.net. It also modulates the expression of other crucial genes, such as the collagen-binding integrins ITGA2 and ITGA11 in the cervix researchgate.net.
There are no direct studies available that demonstrate this compound inducing these or other progesterone-responsive genes. Its utility appears to be more as a research tool and as an inhibitor of specific enzymes rather than as a functional progestin.
Role in Modulating Endometrial Decidualization Processes in Cellular Models
Endometrial decidualization, the transformation of endometrial stromal cells into secretory decidual cells, is a critical process for the establishment and maintenance of pregnancy mdpi.com. This process is fundamentally dependent on progesterone signaling through its receptors nih.govmdpi.com. Progesterone, along with factors like cyclic adenosine (B11128) monophosphate (cAMP), orchestrates the morphological and functional changes characteristic of decidualization mdpi.commednexus.org.
As this compound is derived from a compound with no progestogenic activity, it is unlikely to induce endometrial decidualization in cellular models on its own wikipedia.org. Successful in vitro decidualization requires potent progestins to activate the necessary signaling cascades mednexus.org. Studies also show that other signaling molecules, such as Interleukin-11 (IL-11), are produced during and can promote progesterone-induced decidualization, highlighting the complexity of the process researchgate.netnih.gov. There is no evidence to suggest that this compound can substitute for progesterone in this intricate cellular transformation.
Enzyme Modulation and Metabolic Pathway Studies
The most significant documented activity of analogues of this compound relates to their potent inhibition of key enzymes in steroid metabolism.
Competitive Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isoforms by Analogues
The parent compound, 11α-hydroxyprogesterone, and its epimer, 11β-hydroxyprogesterone, are identified as very potent competitive inhibitors of both isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD1 and 11β-HSD2) wikipedia.orgwikipedia.orgnih.gov. These enzymes are crucial for modulating the availability of active glucocorticoids at a cellular level by catalyzing the interconversion of active cortisol and inactive cortisone (B1669442) nih.gov. Inhibition of these enzymes can therefore have significant physiological effects. In particular, 11α-hydroxyprogesterone has been shown to be a more potent inhibitor of 11β-HSD in vitro than established inhibitors like enoxolone (B1671342) wikipedia.org.
| Compound | Target Enzyme | Activity | In Vitro IC50 | Reference |
|---|---|---|---|---|
| 11α-hydroxyprogesterone | 11β-HSD (isoforms 1 & 2) | Potent competitive inhibitor | 0.9 nM | wikipedia.org |
| 11β-hydroxyprogesterone | 11β-HSD (isoforms 1 & 2) | Potent competitive inhibitor | Not specified | wikipedia.orgnih.gov |
| Carbenoxolone (hemisuccinate derivative) | 11β-HSD1 and 11β-HSD2 | Inhibitor | Not specified | nih.gov |
Kinetic Characterization of Enzyme-Substrate/Inhibitor Dynamics
Kinetic studies further refine the interaction between these progesterone analogues and 11β-HSD enzymes. While 11α-hydroxyprogesterone is a potent inhibitor, it is notably not metabolized by 11β-HSD2 wikipedia.orgnih.gov. In contrast, its epimer, 11β-hydroxyprogesterone, acts as both an inhibitor and a substrate for 11β-HSD2, which converts it to 11-ketoprogesterone (B144819) nih.gov. This demonstrates a high degree of stereospecificity in the enzyme's active site. The inhibitory constant (IC50) for 11α-hydroxyprogesterone was measured at 5 nM in transfected cells, confirming its high potency wikipedia.org. The action of other hemisuccinate derivatives, such as carbenoxolone, demonstrates that this class of compounds can effectively inhibit 11β-HSD activity in vivo, leading to functional consequences like decreased lipolysis nih.gov.
Utility as a Research Tool for Pharmacological Development
The chemical structure of this compound, particularly its hemisuccinate linker, makes it an adaptable tool for developing new pharmacological agents and research probes.
The hemisuccinate group provides a terminal carboxylic acid, which is a convenient chemical handle for conjugation to other molecules, such as peptides, via an amide bond. conju-probe.com This feature allows for the creation of peptide-drug conjugates (PDCs), an emerging class of therapeutics designed to deliver a drug payload to specific tissues or cells. nih.gov By attaching a targeting peptide, the pharmacokinetic and pharmacodynamic properties of the drug can be significantly altered, potentially enhancing efficacy and reducing off-target toxicity. nih.govpacific.edu
While specific studies detailing the pharmacokinetics of a this compound-GnRH conjugate are not prevalent, the rationale for such a construct is strong. Gonadotropin-releasing hormone (GnRH) receptors are present on various cells, and GnRH analogues are used in multiple therapeutic contexts. nih.govfrontiersin.org For example, LHRH (GnRH) peptide has been conjugated to nanoparticles to successfully deliver cisplatin (B142131) to breast cancer cells. rsc.org Given the established biological link between GnRH and the regulation of progesterone, a GnRH-progesterone conjugate represents a logical strategy for targeted delivery in reproductive or endocrine-related research and therapy. This compound is an ideal starting material for synthesizing such research agents.
As previously discussed, this compound is highly effective as a precursor for photoaffinity labels. By conjugating it to a molecule that is both photoreactive and readily detectable (e.g., a radioiodinated tag), researchers can create powerful probes for identifying and mapping steroid binding sites. nih.gov
The process involves allowing the probe, such as progesterone-11-alpha-hemisuccinate-(2-[125I]-iodohistamine), to bind to its target proteins in a tissue preparation. nih.gov Subsequent exposure to UV light activates the photoreactive group, causing a covalent bond to form between the probe and the binding protein. This permanent link allows for the isolation and identification of the receptor protein, even after harsh purification procedures like SDS-PAGE. This technique led to the successful identification of the p29 protein and other potential progesterone-binding proteins in mouse brain membranes. nih.gov This application underscores the compound's value in fundamental neuroendocrinology and receptor pharmacology.
Based on a comprehensive review of available scientific literature, there are no specific research studies detailing the in vitro antineoplastic modulating effects of the chemical compound This compound .
The available research focuses extensively on the parent compound, Progesterone , and other synthetic derivatives known as progestins. This body of work investigates their effects on various cancer cell lines. For instance, Progesterone has been studied for its role in inducing apoptosis and inhibiting proliferation in breast, ovarian, and endometrial cancer cells. nih.govmdpi.comnih.govmdpi.com These studies often detail the molecular mechanisms, such as the regulation of cell cycle proteins and interaction with signaling pathways. nih.govnih.gov
In contrast, this compound is primarily documented in scientific literature and commercial catalogs as a chemical intermediate. Its hemisuccinate group provides a reactive carboxylic acid handle, making it suitable for conjugation to larger molecules, such as proteins like Bovine Serum Albumin (BSA). This process creates an immunogen used to generate antibodies against progesterone for use in immunoassays (e.g., ELISA).
Without studies specifically examining the biological activity of this compound on cancer cells, it is not possible to provide the detailed findings and data tables for the requested section "4.4.3. In vitro Models for Studying Potential Antineoplastic Modulating Effects" without making unsubstantiated assumptions about its activity relative to progesterone. The biological effects of a steroid derivative can differ significantly from the parent hormone.
Therefore, the requested article section cannot be generated with scientific accuracy as the necessary data for this compound does not appear to be present in the public research domain.
Emerging Research Trajectories and Methodological Innovations
Advanced Spectroscopic and Chromatographic Techniques for Derivative Analysis
The accurate analysis and quantification of steroid derivatives like Progesterone-11-Alpha-Ol-Hemisuccinate are essential for research and diagnostic applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represent the gold standard for the separation, identification, and quantification of progesterone (B1679170) and its metabolites due to their high sensitivity and specificity. researchgate.netplos.org
Recent developments in analytical methods focus on enhancing these capabilities. For instance, reversed-phase HPLC (RP-HPLC) methods have been optimized for progesterone analysis, providing reliable and precise quantification. researchgate.net LC-MS/MS, in particular, offers a powerful platform for detailed analysis, capable of detecting progesterone and its metabolites with femtomolar sensitivity in a single chromatographic run. plos.org This technique utilizes Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions, ensuring highly selective and sensitive detection. plos.orgeurofins.com For progesterone itself, transitions such as m/z 315.3 → 109.1 are commonly monitored. eurofins.com These advanced chromatographic methods are critical for quality control in the synthesis of this compound and for its application in various assay formats.
| Technique | Principle | Application to Progesterone Derivatives | Key Advantages |
|---|---|---|---|
| RP-HPLC | Separation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase. | Quantitative analysis of progesterone in bulk and formulations. researchgate.net | Robustness, precision, and reliability. researchgate.net |
| LC-MS/MS | Combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Detection and quantification of progesterone and its metabolites in complex biological samples. plos.org | High sensitivity, high specificity, and suitability for complex matrices. plos.orgeurofins.com |
| Fluorescence Detection (FLD) | Used with HPLC to detect compounds that fluoresce. Steroids often require derivatization to be fluorescent. researchgate.net | Analysis of fluorescently-tagged progesterone derivatives. ebi.ac.uk | Low limits of detection and high sensitivity for fluorescent compounds. researchgate.net |
Microfluidic and Miniaturized Assay Platforms for High-Throughput Screening
There is a growing need for high-throughput screening (HTS) methods to identify and characterize novel ligands that interact with steroid receptors, such as the progesterone receptor. nih.govnih.gov Microfluidic and miniaturized assay platforms are at the forefront of this effort, offering the ability to perform rapid, automated, and cost-effective screening of large compound libraries.
One innovative approach involves the development of cell-based biosensors. For example, a recently developed assay uses a cell line that expresses a fluorescently-tagged chimeric progesterone receptor. nih.govnih.gov In the absence of a ligand, this receptor remains in the cytoplasm. Upon binding by an agonist or antagonist, it translocates to the nucleus, a change that can be rapidly detected by high-throughput imaging. nih.govnih.gov This type of live-cell assay eliminates the need for cell fixation and staining, streamlining the screening process. nih.gov Such platforms are ideal for testing the biological activity of this compound conjugates and other novel progesterone derivatives.
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
Progesterone exerts its effects through complex molecular pathways that regulate a vast number of genes and cellular processes, from endometrial receptivity to the maintenance of pregnancy. nih.govmdpi.com A comprehensive understanding of how derivatives like this compound interact with these intricate networks requires an integrative approach. Systems biology, which combines experimental data with computational modeling, offers a framework for unraveling this complexity.
By mapping the interactions of progesterone receptors with various proteins and transcription factors, systems biology can help elucidate the pleiotropic effects of progesterone signaling. mdpi.com While direct systems biology studies on this compound are still an emerging field, the methodologies are well-established. Analyzing the transcriptomic and proteomic changes in cells after exposure to this compound could reveal its specific influence on cellular networks, providing a more holistic view of its biological activity beyond simple receptor binding.
Computational Modeling and Molecular Dynamics Simulations of Compound-Target Interactions
Computational methods are becoming indispensable tools in drug discovery and molecular biology. For this compound, molecular modeling and dynamics simulations can provide atomic-level insights into its interaction with the progesterone receptor. The foundation for such studies lies in the crystallographic data of the receptor's ligand-binding pocket. ebi.ac.uk
Using this structural information, computational models can simulate the binding of this compound to the progesterone receptor. Molecular dynamics simulations can further predict the stability of the compound-receptor complex, the conformational changes induced upon binding, and the key amino acid residues involved in the interaction. These simulations can help explain the binding affinity and specificity of the derivative compared to endogenous progesterone and can guide the design of new derivatives with enhanced properties for diagnostic or research applications.
Exploration of Novel Bioconjugation Strategies for Enhanced Probe Design
The primary utility of this compound stems from its suitability for bioconjugation. The terminal carboxylic acid group of the hemisuccinate linker provides a reactive handle for covalent attachment to other molecules without significantly altering the core steroid structure recognized by antibodies. ebi.ac.uk This property has been extensively used to conjugate the hapten to carrier proteins like Bovine Serum Albumin (BSA) to produce antigens for antibody generation and immunoassay development. mybiosource.com
Emerging research is focused on creating more sophisticated probes. This includes the development of novel fluorescent derivatives for use in fluoroimmunoassays. ebi.ac.uk For instance, this compound has been linked to fluorescent molecules via bifunctional arms, such as cysteamine, to create highly sensitive detection reagents. ebi.ac.uk The exploration of different linker chemistries and conjugation to alternative carriers, such as nanoparticles or enzymes, continues to be an active area of research aimed at improving the sensitivity, specificity, and versatility of progesterone assays. nih.gov
| Conjugate Type | Molecule Linked to this compound | Purpose/Application | Reference Example |
|---|---|---|---|
| Antigen Production | Carrier Proteins (e.g., BSA) | Generation of monoclonal or polyclonal antibodies for immunoassays. | mybiosource.com |
| Immunoassay Reagents | Enzymes (e.g., HRP) | Development of Enzyme-Linked Immunosorbent Assays (ELISA). | nih.gov |
| Fluorescent Probes | Fluorophores (e.g., via cysteamine linker) | Development of sensitive fluoroimmunoassays. | ebi.ac.uk |
| Solid-Phase Antigens | Nitrocellulose membranes or microplates | Use as a capture agent in competitive immunoassays like Lateral Flow Immunoassays (LFIAs). | ebi.ac.uk |
Q & A
Q. How should researchers address potential conflicts between in vitro and in vivo findings for this compound?
- Methodological Answer : Perform interspecies comparisons (e.g., rodent vs. primate models) and assess metabolic differences (e.g., liver microsome assays). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge gaps. Disclose limitations in translational relevance in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
